molecular formula C14H21NO B7990826 4-((Diisopropylamino)methyl)benzaldehyde CAS No. 650629-10-0

4-((Diisopropylamino)methyl)benzaldehyde

Cat. No.: B7990826
CAS No.: 650629-10-0
M. Wt: 219.32 g/mol
InChI Key: NAOVFYNXXPSKIM-UHFFFAOYSA-N
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Description

4-((Diisopropylamino)methyl)benzaldehyde is an organic compound with the molecular formula C14H21NO It is a benzaldehyde derivative where the aldehyde group is substituted with a diisopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diisopropylamino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with diisopropylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzaldehyde using diisopropylamine and a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Diisopropylamino)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diisopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: 4-((Diisopropylamino)methyl)benzoic acid.

    Reduction: 4-((Diisopropylamino)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Diisopropylamino)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for drugs targeting specific pathways or receptors.

    Industry: In materials science, it can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-((Diisopropylamino)methyl)benzaldehyde exerts its effects depends on the specific application. In chemical reactions, the diisopropylamino group can act as a nucleophile or base, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the diisopropylamino group.

    4-(Dimethylamino)benzaldehyde: Similar structure but with a dimethylamino group instead of diisopropylamino.

    4-(Diethylamino)benzaldehyde: Similar structure but with a diethylamino group.

Uniqueness

4-((Diisopropylamino)methyl)benzaldehyde is unique due to the presence of the bulky diisopropylamino group, which can influence its reactivity and interactions. This makes it distinct from other benzaldehyde derivatives and allows for specific applications where steric effects are important.

Properties

IUPAC Name

4-[[di(propan-2-yl)amino]methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)15(12(3)4)9-13-5-7-14(10-16)8-6-13/h5-8,10-12H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOVFYNXXPSKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)C=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40799981
Record name 4-{[Di(propan-2-yl)amino]methyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40799981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650629-10-0
Record name 4-{[Di(propan-2-yl)amino]methyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40799981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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